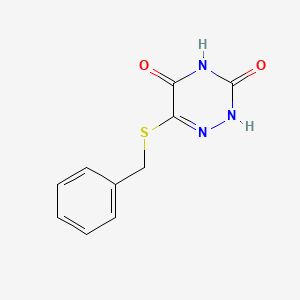

as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)-

Description

Properties

IUPAC Name |

6-benzylsulfanyl-2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c14-8-9(12-13-10(15)11-8)16-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJCGUQZJJNSLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NNC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197836 | |

| Record name | as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4956-07-4 | |

| Record name | 5-(Benzylthio)-6-azauracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004956074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC107691 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(BENZYLTHIO)-6-AZAURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLH6K66HX3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Starting Material Preparation

The synthesis typically begins with 1,2,4-triazin-3,5(2H,4H)-dione (also known as 6-azauracil), which serves as the core scaffold for further functionalization. This starting material can be prepared by established literature methods such as those described by Novacek et al..

Alkylation Reaction to Introduce the Benzylthio Group

The key step in preparing the 6-(benzylthio) derivative involves the nucleophilic substitution of the 6-position hydrogen by a benzylthio substituent. This is generally achieved by reacting 1,2,4-triazin-3,5(2H,4H)-dione with benzyl bromide in the presence of a base such as potassium carbonate and a phase-transfer catalyst like 18-crown-6-ether in dry acetone.

- Reaction conditions: Room temperature stirring for 16 hours or refluxing for 6 hours.

- Mechanism: The base deprotonates the nitrogen at the 6-position, allowing nucleophilic attack on benzyl bromide, forming the benzylthio substituent at position 6.

- Catalyst: 18-crown-6-ether enhances the solubility of potassium carbonate in organic solvents, improving reaction efficiency.

Alternative Synthetic Routes

Some literature reports start from 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione, which undergoes nucleophilic substitution with benzylthiol or benzylthiolate to give the 6-(benzylthio) derivative. This method involves:

- Preparation of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione as a precursor.

- Reaction with benzylthiol under basic conditions to displace the bromine atom.

- Purification by trituration or chromatography.

Purification and Characterization

The crude product is typically purified by column chromatography using chloroform/methanol mixtures or by recrystallization from solvents such as dichloromethane and methanol. The purified compound is characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the substitution pattern.

- Mass Spectrometry (MS): Confirms molecular weight.

- Infrared Spectroscopy (IR): Identifies functional groups.

- Elemental Analysis: Validates purity and composition.

Summary of Preparation Methods in Tabular Form

Chemical Reactions Analysis

Types of Reactions

as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- is a triazine derivative featuring a benzylthio group attached to the triazine core. Its molecular formula is C10H9N3O2S and its molecular weight is 235.26 g/mol. It is being explored for its potential biological activities and applications in medicinal and agricultural chemistry.

Pharmaceutical Uses

as-Triazine-3,5(2H,4H)-dione derivatives are explored for pharmaceutical applications due to their biological activity against enzymes like D-amino acid oxidase (DAAO).

- DAAO Inhibition Derivatives of triazine have demonstrated inhibitory effects on DAAO, an enzyme involved in neurotransmitter metabolism. Some derivatives exhibit potent inhibitory activity with IC50 values in the low nanomolar range, suggesting potential therapeutic applications in treating neurological disorders where D-amino acids play a significant role. Interaction studies have shown that specific substitutions on the triazine ring can significantly enhance inhibitory potency and selectivity.

Agricultural applications

- Coccidiostats and Herbicides Due to their biological activity against various pathogens, as-Triazine-3,5(2H,4H)-dione derivatives may function as coccidiostats or herbicides.

- Preparation of 2-(aryl)-as-triazine-3,5-(2H, 4H)-dione coccidiostats 2-(aryl-as-triazine3,5(2H,4H)-diones, useful as coccidiostats, are prepared by decarboxylation of the corresponding o-carboxy derivatives by reaction with a sulfur-containing reagent .

Use as intermediates

- as-Triazine-3,5(2H,4H)-dione derivatives can serve as intermediates for synthesizing more complex molecules in medicinal chemistry.

Structural Analogues

Several compounds share structural similarities with as-Triazine-3,5(2H,4H)-dione:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio) | Benzylthio group on triazine core | Potent DAAO inhibitor |

| 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione | Hydroxy group at position 6 | DAAO inhibition |

| 6-Amino-1,2,4-triazine-3(2H)-one | Amino group at position 6 | Varies with substitution |

| 6-Mercapto-1,2,4-triazine-3(2H)-one | Mercapto group at position 6 | Varies with substitution |

Mechanism of Action

The mechanism of action of as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- involves its interaction with specific molecular targets. The benzylthio group can interact with biological macromolecules, such as proteins or nucleic acids, leading to various biological effects. The triazine ring can also participate in hydrogen bonding and π-π interactions, which contribute to its activity.

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Key Observations :

Biological Activity

as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- is a compound belonging to the triazine family, recognized for its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The molecular structure of as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- features a triazine ring with two carbonyl groups located at positions 3 and 5, and a benzylthio substituent at position 6. The synthesis typically involves the alkylation of 1,2,4-triazin-3,5(2H,4H)-dione with benzyl bromide in the presence of potassium carbonate and 18-crown-6 ether as a catalyst. This reaction is conducted in dry acetone and monitored via thin-layer chromatography to ensure product purity.

Inhibitory Effects on Enzymes

Research has highlighted the compound's potent inhibitory effects on d-amino acid oxidase (DAAO), an enzyme implicated in neurotransmitter metabolism. Some derivatives exhibit IC50 values in the low nanomolar range, indicating significant potential for therapeutic applications in neurological disorders.

Table 1: Summary of Biological Activities

| Compound Name | Target Enzyme | IC50 Value (nM) | Activity |

|---|---|---|---|

| as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- | DAAO | <10 | Potent Inhibitor |

| 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione | DAAO | 50 | Moderate Inhibitor |

| 6-Amino-1,2,4-triazine-3(2H)-one | Varies | Varies | Variable Activity |

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies indicate that derivatives of triazine can exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown IC50 values as low as 0.20 μM against A549 lung cancer cells and similar efficacy against breast cancer (MCF-7) and cervical cancer (HeLa) cells .

Table 2: Anticancer Activity of Triazine Derivatives

| Cell Line | Compound Name | IC50 Value (μM) |

|---|---|---|

| A549 | as-Triazine-3,5(2H,4H)-dione | 0.20 |

| MCF-7 | as-Triazine-3,5(2H,4H)-dione | 1.25 |

| HeLa | as-Triazine-3,5(2H,4H)-dione | 1.03 |

The mechanism by which as-Triazine-3,5(2H,4H)-dione exerts its biological effects often involves interactions with specific enzymes and pathways. For instance:

- DAAO Inhibition : The binding affinity to DAAO is evaluated through molecular docking simulations and in vitro assays. Substitutions on the triazine ring can enhance inhibitory potency and selectivity.

Case Studies

- DAAO Inhibition Study : A recent study demonstrated that derivatives of as-Triazine-3,5(2H,4H)-dione were tested for their ability to inhibit DAAO activity in vitro. The results indicated a strong correlation between structural modifications and enzyme inhibition potency.

- Anticancer Evaluation : Another study focused on evaluating the cytotoxic effects of various triazine derivatives against multiple cancer cell lines. The findings revealed that specific substitutions could significantly enhance anticancer activity.

Q & A

Q. Methodological Answer :

- Perform kinetic studies by monitoring reaction intermediates via HPLC or in-situ FTIR.

- Use isotopic labeling (e.g., ¹⁵N or ¹³C) to track bond formation during cyclization .

- Conduct DFT calculations to model transition states and identify rate-limiting steps (e.g., nucleophilic attack of the benzylthio group on the carbonyl carbon).

- Compare reactivity of substituted aldehydes (e.g., electron-withdrawing groups like CN in , Compound 11b ) to assess electronic effects on cyclization efficiency.

Advanced: How should researchers resolve contradictions in reported biological activity data for triazine-dione derivatives?

Methodological Answer :

Discrepancies in biological data (e.g., anticoccidial vs. anticonvulsant activity in and 3 ) may arise from:

- Structural variations : Substituents like benzylthio vs. aryl groups (e.g., 6-azauridine derivatives in ) alter target binding.

- Assay conditions : Standardize in vitro models (e.g., cell lines, enzyme isoforms) and dose ranges.

- Metabolic stability : Assess pharmacokinetics (e.g., plasma half-life) using LC-MS/MS to differentiate intrinsic activity from bioavailability effects.

- Comparative studies : Synthesize and test analogs with systematic substitutions (e.g., replacing benzylthio with heptafluoropropylthio as in ) to isolate structure-activity relationships.

Advanced: What strategies mitigate toxicity risks associated with 6-(benzylthio)-as-triazine derivatives?

Q. Methodological Answer :

- Toxicophore masking : Introduce prodrug moieties (e.g., acetylated ribofuranosyl groups as in ) to reduce acute toxicity (LD₅₀ in mice: 7.8 g/kg orally) .

- Metabolic profiling : Use hepatic microsomes or CYP450 assays to identify toxic metabolites (e.g., reactive sulfur species).

- Structural optimization : Replace the benzylthio group with less hepatotoxic substituents (e.g., methylthio or arylthio groups, as in ).

- In silico toxicity prediction : Apply tools like ProTox-II to prioritize analogs with lower predicted hepatotoxicity .

Basic: What analytical techniques are critical for purity assessment of 6-(benzylthio)-as-triazine-3,5(2H,4H)-dione?

Q. Methodological Answer :

- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) and UV detection at 260 nm to quantify impurities (<0.5% by area).

- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values (e.g., C₂₀H₁₀N₄O₃S in ).

- Thermogravimetric analysis (TGA) : Verify thermal stability (decomposition >200°C) to ensure suitability for high-temperature reactions.

Advanced: How can computational methods guide the design of triazine-dione derivatives with enhanced bioactivity?

Q. Methodological Answer :

- Molecular docking : Screen derivatives against target proteins (e.g., d-amino acid oxidase in ) using AutoDock Vina. Prioritize compounds with ΔG < −8 kcal/mol.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data (e.g., IC₅₀ values from ).

- ADMET prediction : Use SwissADME to optimize logP (1–3) and topological PSA (80–120 Ų) for blood-brain barrier penetration in CNS targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.